N-(1,3-benzodioxol-5-yl)-2,6-dichlorobenzamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2,6-dichlorobenzamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2,6-dichlorobenzamide typically involves the reaction of 1,3-benzodioxole with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 1,3-benzodioxole and 2,6-dichlorobenzoyl chloride.
Reaction Conditions: Anhydrous conditions, typically in a solvent like dichloromethane, with triethylamine as a base.
Procedure: The 1,3-benzodioxole is added to a solution of 2,6-dichlorobenzoyl chloride and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzodioxoles.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2,6-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets. It may inhibit enzymes such as cyclooxygenase (COX) or modulate pathways involved in cell cycle regulation and apoptosis . The benzodioxole ring and dichlorobenzamide moiety contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole ring but different functional groups.
N-(2,6-dichlorophenyl)-2-(1,3-benzodioxol-5-yl)acetamide: Another compound with both benzodioxole and dichlorobenzamide moieties but different connectivity.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2,6-dichlorobenzamide is unique due to its specific combination of benzodioxole and dichlorobenzamide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,6-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-9-2-1-3-10(16)13(9)14(18)17-8-4-5-11-12(6-8)20-7-19-11/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNRKKOEYMVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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